molecular formula C5H9BrOS B131339 S-(3-Bromopropyl) ethanethioate CAS No. 928-46-1

S-(3-Bromopropyl) ethanethioate

Cat. No. B131339
CAS RN: 928-46-1
M. Wt: 197.1 g/mol
InChI Key: HEVOPKKCJMPBGL-UHFFFAOYSA-N
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Description

“S-(3-Bromopropyl) ethanethioate” is a chemical compound with the molecular formula C5H9BrOS and a molecular weight of 197.093 . It is also known by other names such as 3-Bromo-1-propanethiol Acetate, 3-bromopropyl thioacetate, and Ethanethioic acid, S- (3-bromopropyl) ester .


Synthesis Analysis

The synthesis of “S-(3-Bromopropyl) ethanethioate” involves several precursors including 1,3-Dibromopropane, Potassium thioacetate, Thioacetic acid, and 3-Bromopropan-1-ol . The synthetic route has been documented in various literature .


Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), and 1 thioester(s) (aliphatic) .


Physical And Chemical Properties Analysis

“S-(3-Bromopropyl) ethanethioate” has a density of 1.5±0.1 g/cm3, a boiling point of 216.9±23.0 °C at 760 mmHg, and a flash point of 85.0±22.6 °C . The exact mass is 195.955734 and it has a LogP value of 2.02 .

Scientific Research Applications

1. Synthesis and Chemical Reactions

S-(3-Bromopropyl) ethanethioate, also known as 3-bromopropyl acetate in some contexts, is utilized in various synthesis and chemical reaction studies. For instance, Gong Hong (2008) explored its synthesis in a one-pot reaction, focusing on yield optimization and reaction mechanisms (Gong Hong, 2008). Similarly, Boovanahalli et al. (2004) investigated the use of ionic liquid halide nucleophilicity for cleaving ethers, where 3-bromopropyl compounds played a significant role (Boovanahalli et al., 2004).

2. Material Science and Engineering

In the field of material science, this compound has been utilized for surface modifications and enhancements. Yue et al. (2012) used bromopropyl functionalized silica nanofibers for removing pollutants from water, demonstrating its utility in environmental applications (Yue et al., 2012). Additionally, Matyjaszewski et al. (2003) explored its use in creating molecular brushes for potential applications in nanotechnology (Matyjaszewski et al., 2003).

Safety And Hazards

The safety data sheet for “S-(3-Bromopropyl) ethanethioate” suggests that it should be handled with care. In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

S-(3-bromopropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOPKKCJMPBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472669
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(3-Bromopropyl) ethanethioate

CAS RN

928-46-1
Record name S-(3-Bromopropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JB Wu, TP Lin, JD Gallagher, S Kushal… - Journal of the …, 2015 - ACS Publications
Development of anti-cancer agents with high tumor-targeting specificity and efficacy is critical for modern multidisciplinary cancer research. Monoamine oxidase A (MAOA), a …
Number of citations: 123 pubs.acs.org
JDR McMillan - 2022 - prism.ucalgary.ca
Glutathione peroxidase, or GPx, is a selenocysteine based enzyme whose role is to prevent oxidative stress in mammalian cells by catalytically reducing harmful hydrogen peroxide and …
Number of citations: 2 prism.ucalgary.ca
S Müller - 2015 - edoc.unibas.ch
This PhD thesis focuses on the synthesis of new polypyridine anchoring ligands and several dfferent applications. The ligands consist of a coordinating part, a flexible linker and an …
Number of citations: 0 edoc.unibas.ch

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